molecular formula C10H12ClNO B13463782 1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride

Katalognummer: B13463782
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: RUFDELXVYARPDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Vorbereitungsmethoden

The synthesis of 1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 7-methylbenzofuran.

    Functionalization: The benzofuran ring is functionalized to introduce the methanamine group at the 5-position.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.

Wissenschaftliche Forschungsanwendungen

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride can be compared with other benzofuran derivatives:

    1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar in structure but with different biological activities.

    1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride: Another benzofuran derivative with distinct chemical properties.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a different substitution pattern on the benzofuran ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of similar compounds.

Eigenschaften

Molekularformel

C10H12ClNO

Molekulargewicht

197.66 g/mol

IUPAC-Name

(7-methyl-1-benzofuran-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H11NO.ClH/c1-7-4-8(6-11)5-9-2-3-12-10(7)9;/h2-5H,6,11H2,1H3;1H

InChI-Schlüssel

RUFDELXVYARPDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1OC=C2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.